molecular formula C6H12N2 B2989478 1-Methyl-1,6-diazaspiro[3.3]heptane CAS No. 1454909-03-5

1-Methyl-1,6-diazaspiro[3.3]heptane

Cat. No.: B2989478
CAS No.: 1454909-03-5
M. Wt: 112.176
InChI Key: LUPHIARKERMZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,6-diazaspiro[3.3]heptane is a strained spirocyclic diamine of significant interest in medicinal chemistry as a versatile piperazine bioisostere. Its three-dimensional, rigid scaffold is highly valuable for constructing novel molecular architectures in drug discovery programs. Incorporating this diazaspiro core can improve the physicochemical properties, selectivity, and metabolic stability of lead compounds compared to those containing a piperazine ring . This compound serves as a key synthetic intermediate in the development of potential therapeutics for various conditions. Research indicates that diazaspiro[3.3]heptane cores have been explored in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology and inflammation research , as well as in the development of ligands for sigma-2 (σ2) receptors, which are being investigated as targets for neurodegenerative diseases like Alzheimer's and Parkinson's . The synthesis involves specialized organic chemistry, and researchers should note that the 2,6-diazaspiro[3.3]heptane scaffold can be sensitive to strong acids, requiring careful selection of deprotection conditions . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable local and institutional safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,6-diazaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-3-2-6(8)4-7-5-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPHIARKERMZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC12CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 1,6 Diazaspiro 3.3 Heptane Core, Including 1 Methyl 1,6 Diazaspiro 3.3 Heptane

Overview of Key Synthetic Strategies

The construction of the 1,6-diazaspiro[3.3]heptane core relies on several key synthetic methodologies. These strategies primarily involve the formation of the two four-membered azetidine (B1206935) rings through intramolecular reactions. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern on the spirocyclic core.

Cyclization Reactions for Spiro[3.3]heptane Construction

The formation of the spiro[3.3]heptane framework is a synthetically challenging task due to the inherent ring strain of the fused four-membered rings. However, modern synthetic methods have been developed to efficiently construct this unique architecture.

Intramolecular S_N2 alkylation is a common and effective strategy for the synthesis of spirocyclic scaffolds like 1,6-diazaspiro[3.3]heptane. This method typically involves a precursor molecule containing two leaving groups and two nucleophilic nitrogen atoms positioned to facilitate a double cyclization. The stereochemistry of the resulting spirocycle can often be controlled by the stereochemistry of the starting material.

A general representation of this approach involves a central quaternary carbon atom connected to two arms, each containing a nucleophilic amine and a leaving group. The sequential or simultaneous intramolecular displacement of the leaving groups by the amines leads to the formation of the two azetidine rings.

N-Acylation cyclizations represent another important pathway to the 1,6-diazaspiro[3.3]heptane core. This method often involves the formation of an amide bond as part of the cyclization process. For instance, a suitably functionalized precursor can undergo intramolecular acylation to form a lactam, which can then be reduced to the corresponding amine. This strategy provides a versatile entry to substituted spirocyclic diamines.

Base-mediated cyclization is a robust method for constructing the 1,6-diazaspiro[3.3]heptane ring system. This approach typically utilizes a linear precursor containing appropriately positioned leaving groups and amine functionalities. The addition of a strong base facilitates the deprotonation of the amines, enhancing their nucleophilicity and promoting the intramolecular cyclization.

For example, the synthesis of 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane has been achieved by treating (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine with potassium tert-butoxide. This base induces dehydrohalogenation and subsequent ring closure to form the spirocyclic product. Another reported method involves the cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine in a mixture of DMF and water at elevated temperatures.

Table 1: Examples of Base-Mediated Cyclization for 2,6-Diazaspiro[3.3]heptanes

Precursor Base/Solvent Product Yield
(1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine t-BuOK in THF 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane Good
(1-benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine DMF-H₂O 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane Not specified

Data sourced from multiple reports.

Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of various cyclic and spirocyclic compounds. This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cycloalkene. While widely used for larger rings, its application to the synthesis of strained four-membered rings like azetidines is more challenging. However, RCM can be employed to create precursors that are then converted to the spiro[3.3]heptane system. The efficiency of RCM is often dependent on the catalyst used and the specific substrate.

The construction of the spirocyclic core can also be achieved through double substitution reactions. This strategy involves a bifunctional electrophile and a bifunctional nucleophile. In the context of 1,6-diazaspiro[3.3]heptane synthesis, this could involve the reaction of a gem-dihalide with a diamine, or a similar combination of reactive partners. The success of this approach often depends on controlling the regioselectivity of the reaction and minimizing polymerization. A study on double intramolecular electrophilic aromatic substitution has shown that strong acidic conditions can be used to convert bis-aryl ketone derivatives into their corresponding spiro compounds.

Table of Mentioned Compounds

Reductive Amination Pathways to Diazaspiro[3.3]heptanes

Reductive amination represents a cornerstone in the synthesis of 2,6-diazaspiro[3.3]heptanes, offering practical and scalable routes from readily available starting materials. acs.orgnih.gov This method can be executed either directly or in a stepwise fashion, providing flexibility for various substrates and applications, including library synthesis. acs.orgnih.gov

Direct Reductive Amination of Bicyclic Aldehydes

The direct reductive amination approach involves the one-pot reaction of a suitable bicyclic aldehyde with a primary amine in the presence of a reducing agent. A common precursor is 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which can be synthesized from the corresponding chloroester via reduction and subsequent oxidation. nih.gov

In a typical procedure, the aldehyde and an aniline (B41778) are reacted in dichloroethane with acetic acid to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the desired N-substituted amine. nih.gov The subsequent cyclization to the diazaspiro[3.3]heptane core is typically achieved by treatment with a base such as potassium tert-butoxide. nih.gov This direct method is efficient and amenable to producing a library of compounds. acs.org

Reactant 1Reactant 2Reducing AgentSolventProductYieldReference
1-Benzyl-3-chloromethylazetidine-3-carbaldehydeAnilineSodium triacetoxyborohydrideDichloroethane2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptaneGood nih.gov
Bicyclic AldehydePrimary AmineSodium CyanoborohydrideToluene-Methanol1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone75-90% mdpi.com
Stepwise Imine Formation and Reduction

For certain substrates, particularly alkyl amines, a stepwise approach to reductive amination can provide superior yields. nih.gov This method involves the initial formation and isolation (or direct use) of the imine intermediate prior to reduction.

The imine is typically formed by reacting the aldehyde with the amine in a solvent mixture such as toluene-methanol. The removal of the solvent under reduced pressure can drive the reaction to completion. nih.gov The resulting imine is then dissolved in a suitable solvent like methanol (B129727) and reduced with a reagent such as sodium borohydride (B1222165) to afford the secondary amine. nih.gov This stepwise procedure allows for greater control over the reaction and can lead to excellent yields of the desired product. nih.gov

Stereoselective and Asymmetric Syntheses of Azaspiro[3.3]heptanes

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective and asymmetric methods for synthesizing azaspiro[3.3]heptane derivatives. These approaches often utilize chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Enantioselective Phase-Transfer Catalyzed Approaches

Enantioselective phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric synthesis of various nitrogen-containing heterocycles. nih.gov While direct application to 1-methyl-1,6-diazaspiro[3.3]heptane is not extensively documented, analogous syntheses of related spirocyclic azetidines demonstrate the potential of this methodology. For instance, the enantioselective synthesis of spiro-3,2'-azetidine oxindoles has been achieved with high enantiomeric excess using a chiral cation phase-transfer catalyst. acs.org Another example involves the alkylation of a glycine-derived imine with an allylic dibromide under phase-transfer conditions using a chinchonidine-derived catalyst to produce a chiral 4-methyleneproline (B1208900) scaffold, a precursor to a 5-azaspiro[2.4]heptane derivative. nih.gov The use of phase-transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) has also been shown to be effective in the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives, facilitating the reaction between an inorganic base and the organic substrate. acs.orgnih.gov These examples suggest that PTC is a viable strategy for achieving asymmetric induction in the formation of the azaspiro[3.3]heptane core.

Asymmetric Addition of Azetidinecarboxylate Anions

A highly effective method for the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes involves the diastereoselective addition of 3-azetidinecarboxylate anions to chiral N-tert-butanesulfinyl imines (Davis-Ellman imines). researchgate.net This approach provides excellent yields and high diastereomeric ratios, furnishing products with differentially protected amine groups. researchgate.net

The key step is the addition of the enolate of a protected 3-azetidinecarboxylate, such as 1-Boc-azetidine-3-carboxylate, to a chiral N-tert-butanesulfinyl aldimine. This is followed by reduction of the ester group and subsequent intramolecular cyclization to form the 2,6-diazaspiro[3.3]heptane ring system. This methodology has been successfully applied to the synthesis of a variety of aromatic, heteroaromatic, and aliphatic 1-substituted 2,6-diazaspiro[3.3]heptanes.

AldimineAzetidine DerivativeDiastereomeric Ratio (dr)YieldReference
Chiral N-tert-butanesulfinyl aldimines1-Boc-azetidine-3-carboxylateup to 98:2up to 89% researchgate.net

Advanced Synthetic Transformations for Spiro[3.3]heptane Cores

Recent advancements in synthetic chemistry have provided novel and more efficient routes to the spiro[3.3]heptane framework, which can be adapted for the synthesis of their aza-analogs. One such strategy involves harnessing the reactivity of titanacyclobutane intermediates. This method allows for the construction of functionalized all-carbon quaternary centers from ketones, which can serve as precursors to azaspiro[3.n]alkanes.

Another advanced approach is the use of [2+2] cycloaddition reactions. For example, the thermal [2+2] cycloaddition of endocyclic alkenes with Graf's isocyanate can produce spirocyclic β-lactams, which can then be reduced to the corresponding 1-azaspiro[3.3]heptanes. acs.org The development of novel building blocks, such as those derived from 6,6-difluorospiro[3.3]heptane, also expands the accessible chemical space for medicinal chemists. acs.org Furthermore, the synthesis of highly functionalized azaspiro[3.3]heptanes with multiple exit vectors for further derivatization has been reported, highlighting the continuous evolution of synthetic strategies for this important class of compounds.

Graf's Isocyanate Reactions for β-Lactam Intermediates

A key strategy for constructing the 1-azaspiro[3.3]heptane framework, a structural relative of the 1,6-diazaspiro[3.3]heptane core, involves the use of Graf's isocyanate (chlorosulfonyl isocyanate, ClO2S-NCO). This method relies on a thermal [2+2] cycloaddition reaction between an alkene and Graf's isocyanate to form a spirocyclic β-lactam intermediate. researchgate.netresearchgate.netrsc.org

The synthesis typically starts with a substituted cyclobutanone. A Wittig reaction is employed to generate an exocyclic methylene (B1212753) group, creating the necessary alkene functionality. rsc.org This alkene then undergoes the [2+2] cycloaddition with Graf's isocyanate. The resulting spirocyclic β-lactam is a crucial intermediate that can be subsequently reduced to the desired azaspiro[3.3]heptane. researchgate.netresearchgate.netrsc.org Reduction of the β-lactam ring is commonly achieved using reagents like alane. researchgate.netresearchgate.net This synthetic sequence has proven to be scalable, allowing for the production of over 50 grams of 1-azaspiro[3.3]heptane. rsc.org

Mitsunobu Reactions for Spirocyclic Formation

The Mitsunobu reaction offers a versatile method for forming C-N bonds, which can be applied to the synthesis of spirocyclic systems. This reaction typically involves an alcohol, a nucleophile (in this case, a nitrogen-containing species), and a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). The reaction proceeds under mild conditions and often with complete inversion of stereochemistry at the alcohol carbon.

In the context of synthesizing complex molecules containing spiroazetidine moieties, the Mitsunobu reaction has been utilized for coupling fragments. For instance, a secondary amine can be reacted with a Cbz-protected azetidine alcohol to form an azetidine ether linkage. pharmablock.com Furthermore, intramolecular Mitsunobu reactions can be envisioned for ring closure to form the spirocyclic core, where a suitably positioned alcohol and amine on a precursor molecule can be cyclized. The reaction has also been employed in the synthesis of thietane-containing nucleosides, where an intramolecular nucleophilic ring-opening of an oxirane by a thiolate, generated in situ, forms the thietane (B1214591) ring. beilstein-journals.org

Photocatalyzed [2+2] Cycloaddition for Spirocyclic Azetidines

Visible-light photocatalysis has emerged as a powerful tool for constructing strained ring systems like azetidines through [2+2] cycloaddition reactions. springernature.com This approach offers a mild and general protocol for synthesizing highly functionalized azetidines. The reaction typically involves an iridium-based photocatalyst that, upon excitation with visible light, promotes a triplet energy transfer mechanism. springernature.com

This methodology has been successfully applied to both intermolecular and intramolecular cycloadditions. springernature.com For instance, the reaction between oximes and alkenes, facilitated by a visible-light-mediated triplet energy transfer, can produce functionalized azetidines. springernature.com Researchers have also developed photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes, leading to the high-yielding and stereoselective synthesis of azetidines. nih.gov These oxidative reactions are induced by photoredox-catalyzed aerobic oxidation of specific amine precursors. nih.gov This strategy has been extended to on-DNA synthesis, enabling the creation of unique and densely functionalized spirocyclic azetidines for DNA-encoded library technology. researchgate.net

Titanacyclobutane-Mediated Routes to Quaternary Centers within Azaspiro[3.n]alkanes

The construction of all-carbon quaternary centers, a significant challenge in organic synthesis, is crucial for accessing azaspiro[3.n]alkanes. chemrxiv.orgchemrxiv.org A novel strategy leverages the reactivity of titanacyclobutane intermediates to streamline the synthesis of these complex structures. chemrxiv.orgchemrxiv.orgresearchgate.net This methodology provides a more concise entry to azaspiro[3.n]alkanes compared to traditional multi-step syntheses. chemrxiv.org

The process involves the reaction of a ketone with a titanium methylidene reagent, such as the Tebbe or Grubbs reagent, to form a titanacyclobutane intermediate. researchgate.net This intermediate can then be intercepted with various electrophiles, such as halogen sources, to introduce functionality. researchgate.net For example, reacting N-Boc-3-azetidinone with an excess of a titanocene (B72419) methylidene complex leads to the quantitative formation of a titanacyclobutane. researchgate.net Subsequent treatment with a halogenating agent can yield a dihalide, which can be further elaborated to the desired azaspiroalkane. researchgate.net This approach has been shown to be effective for cyclic ketones, providing a modular route to a variety of functionalized azaspiro[3.n]alkanes. chemrxiv.orgresearchgate.net

Lithium-Amide Induced Single-Electron Transfer Tactics

A unique approach for the formation of complex spirocyclic systems involves a lithium-amide induced single-electron transfer (SET) process. This tactic has been utilized to create novel 1,5-dioxaspiro[2.3]hexane cores by coupling 3-iodooxetane (B1340047) with benzophenone (B1666685) derivatives. researchgate.net The mechanism is proposed to involve the generation of a nitrogen-centered radical and a ketyl radical anion from the reaction of a lithium amide with a benzophenone. researchgate.net This radical pair then selectively abstracts a hydrogen atom from the 3-iodooxetane, initiating a radical-radical coupling to form the desired spirocyclic product. researchgate.net While not directly reported for 1,6-diazaspiro[3.3]heptane, this strategy highlights the potential of radical-based methods for constructing strained spirocycles.

Precursors and Intermediate Derivatization for 1,6-Diazaspiro[3.3]heptanes

The synthesis of functionalized 1,6-diazaspiro[3.3]heptanes relies on the availability of suitable precursors and the ability to derivatize key intermediates.

Functionalized Cyclobutane (B1203170) Carboxylic Acids as Building Blocks

Functionalized cyclobutane carboxylic acids and their derivatives serve as valuable building blocks for the synthesis of spirocyclic systems. For instance, 3-oxocyclobutanecarboxylate can be a starting point for creating 1,3-difunctionalized cyclobutane derivatives through methods like the Strecker reaction. researchgate.net These intermediates can then undergo intramolecular reactions to form the spirocyclic core.

In a related context, 2-azaspiro[3.3]heptane-1-carboxylic acid has been used as a precursor to generate a variety of functionalized derivatives for drug design. univ.kiev.ua The presence of the carboxylic acid group allows for a range of chemical transformations, enabling the incorporation of diverse functional groups into the spirocyclic scaffold. univ.kiev.ua This approach provides access to a library of compounds with potential biological activity.

Azetidinone Intermediates in Spirocycle Synthesis

The use of β-lactam (azetidinone) intermediates is a well-established strategy for constructing the azaspiro[3.3]heptane framework. nih.govresearchgate.net These cyclic amides serve as versatile precursors that can be subsequently reduced to the corresponding azetidines.

One common approach begins with the [2+2] cycloaddition of an isocyanate, such as chlorosulfonyl isocyanate (Graf's isocyanate), with an appropriate exocyclic methylene cyclobutane to form a spirocyclic β-lactam. researchgate.netrsc.org This intermediate can then be reduced using reagents like aluminum hydride (alane) to yield the desired 1-azaspiro[3.3]heptane core. researchgate.netrsc.org A similar strategy can be extended to diaza-analogs. For instance, spirocyclic β-lactams can be synthesized and subsequently reduced to form the azetidine rings of the diazaspiro[3.3]heptane system. nih.gov Researchers have reported practical one-pot syntheses of 5-oxo-2-azaspiro[3.3]heptanes, which are valuable intermediates for further functionalization and conversion into the fully reduced diazaspiroheptane derivatives. researchgate.netacs.org

A scalable, linear six-step route has been developed for related oxa-spirocycles that could be adapted, starting from 3-oxocyclobutane-1-carboxylic acid. rsc.org Another method involves the hydroalane reduction of a known azetidinone to access the dichloride precursor for the diazaspiro[3.3]heptane system. thieme-connect.de The versatility of the azetidinone intermediate is further highlighted by its tolerance to various substituents, allowing for the synthesis of a diverse library of spirocyclic compounds. rsc.org

Utility of Halogenated Precursors

Halogenated compounds are crucial precursors in many synthetic routes to 1,6-diazaspiro[3.3]heptanes, primarily due to the utility of halogens as excellent leaving groups in intramolecular cyclization reactions. thieme-connect.de A frequently employed starting material is 2,2-bis(bromomethyl)-1,3-propanediol. chemrxiv.org

A practical synthesis route involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. thieme-connect.de This aldehyde, derived from a chloroester starting material, is reacted with primary amines or anilines. The subsequent cyclization of the resulting chloro-amine intermediate, typically promoted by a base like potassium tert-butoxide in THF, proceeds smoothly to form the 2,6-diazaspiro[3.3]heptane ring system. thieme-connect.de

In an alternative approach, a ketone can be converted into a dihalide intermediate. rsc.org For example, treatment with Tebbe's reagent followed by a bromine quench can yield a dihalide, which is then cyclized with a primary amine like benzylamine (B48309) to form the second azetidine ring. rsc.org Similarly, the alkylation of 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one with dihaloalkanes such as 1,2-dibromoethane (B42909) has been used to introduce the necessary electrophilic centers for subsequent ring closure. mdpi.com The choice of halogen can be critical, and Finkelstein conditions are sometimes employed to convert a less reactive halide to a more reactive one, facilitating the cyclization step. rsc.org

Scalability and Efficiency of Synthetic Routes to Diazaspiro[3.3]heptanes

The growing importance of diazaspiro[3.3]heptanes as piperazine (B1678402) bioisosteres in drug discovery has driven the development of scalable and efficient synthetic routes. lookchem.comnih.gov A key goal is to provide reliable access to these building blocks for both library synthesis and large-scale production. thieme-connect.deresearchgate.net

Several reported syntheses are noted for their scalability. For example, a concise route to a 2,6-diazaspiro[3.3]heptane building block has been successfully scaled up. lookchem.comnih.gov Another scalable, three-step synthesis commences from cyclobutanone, proceeding through a Wittig olefination and reaction with Graf isocyanate to yield a spirocyclic lactam, which is then reduced on a greater than 50-gram scale. rsc.org

The efficiency of these routes is often enhanced by telescoping steps or developing one-pot procedures. rsc.orgacs.org A practical route utilizing reductive amination followed by cyclization has been shown to be high-yielding and amenable to both library synthesis and scale-up. thieme-connect.de The optimization of reaction conditions, such as the use of a DMF-water solvent system at elevated temperatures, can lead to rapid and clean conversions, obviating the need for an added base in the cyclization step. thieme-connect.de These robust and reliable synthetic protocols have enabled the preparation of these spirocyclic building blocks on a preparative scale, sometimes reaching up to 15 grams. researchgate.net

RouteKey PrecursorScaleNotes
Reductive Amination/Cyclization1-Benzyl-3-chloromethylazetidine-3-carbaldehydeLibrary & Large-scaleHigh-yielding and direct route to functionalized derivatives. thieme-connect.de
Lactam ReductionSpirocyclic lactam from cyclobutanone>50 gThree-step, scalable process. rsc.org
Dihalide CyclizationDihalide from N-Boc azetidinoneGram-scaleTelescoped two-step approach. rsc.org
Pd-catalyzed AminationN/AN/AConcise and scalable synthesis reported. lookchem.comnih.gov

Mechanistic Investigations of Spiro[3.3]heptane Formation

Understanding the mechanisms underlying the formation of the spiro[3.3]heptane core is essential for optimizing existing synthetic routes and designing new ones. Key investigated pathways include radical couplings and organometallic cyclizations.

Radical-Radical Coupling Mechanisms

Radical-based methodologies offer unique pathways to construct spirocyclic systems. One such mechanism involves the generation of a frustrated radical pair. rsc.org For instance, the treatment of a mixture of 3-iodooxetane and a non-enolisable ketone with lithium tetramethylpiperidide can initiate a single-electron transfer (SET) from the amide to the ketone. rsc.orgresearchgate.net This generates an N-centered radical and a ketyl radical anion. rsc.orgresearchgate.net The potent N-centered radical can then selectively abstract a hydrogen atom, initiating an exergonic radical-radical coupling reaction to form the spirocyclic core. rsc.orgresearchgate.net While this specific example leads to a 1,5-dioxaspiro[2.3]hexane, the principle of using a frustrated radical pair to initiate a selective C-H functionalization and subsequent coupling is a powerful strategy for spirocycle synthesis. rsc.orgresearchgate.netresearchgate.net More recently, photoredox catalysis has been employed in strain-release radical-polar crossover annulations to access spirocyclic systems, further highlighting the utility of radical intermediates. chemrxiv.org

Cyclometallation Pathways

Cyclometallation reactions, which involve the formation of a metallacycle, provide another powerful tool for constructing spiro[3.3]heptane scaffolds. The Dzhemilev reaction, a zirconium-catalyzed carboalumination, is a notable example. acs.org This reaction can be used for the cycloalumination of methylenecyclobutane (B73084) using triethylaluminum (B1256330) (Et₃Al) in the presence of a zirconocene (B1252598) dichloride (Cp₂ZrCl₂) catalyst. colab.ws This process forms a 6-ethyl-6-aluminaspiro[3.4]octane intermediate, which can then be converted into spiro[3.3]heptane with high yield and selectivity. colab.wsresearchgate.net

Another pathway involves titanacyclobutane intermediates. rsc.org Treating an N-Boc azetidinone with Tebbe's reagent can lead to a titanacyclobutane through a sequence of carbonyl methylenation and alkene cyclometallation. rsc.org This organometallic intermediate can then be trapped with an electrophile like bromine to generate a dihalide precursor, which is subsequently cyclized to the diazaspiro[3.3]heptane. rsc.org Mechanistic studies of related zirconium-catalyzed reactions have identified three distinct processes: C-M bond addition without C-H activation, cyclic C-M bond addition via C-H activation, and hydrometalation, with the operative pathway depending on the specific organoalane, its concentration, and the solvent used. acs.org

Chemical Reactivity and Transformations of 1,6 Diazaspiro 3.3 Heptane Systems

General Reaction Classes for Spirocyclic Azetidines

Spirocyclic azetidines, including the 2,6-diazaspiro[3.3]heptane framework, are subject to several general classes of chemical reactions that enable their functionalization and derivatization.

Oxidation Reactions and Derivative Formation

While the direct oxidation of the nitrogen atoms within the 2,6-diazaspiro[3.3]heptane core is not extensively documented in the literature, oxidation reactions are crucial for modifying substituents attached to the spirocyclic framework. A key example is the oxidation of a primary alcohol to an aldehyde. In a multi-step synthesis of functionalized 2,6-diazaspiro[3.3]heptanes, a precursor alcohol was oxidized to the corresponding aldehyde using Swern oxidation conditions, yielding the product in 83% isolated yield. thieme-connect.de This aldehyde is a critical intermediate for further functionalization, particularly through reductive amination. thieme-connect.de

Reduction Reactions to Saturated Spirocyclic Compounds

Reduction reactions are commonly employed in the synthesis and functionalization of diazaspiro[3.3]heptane systems. These reactions can target functional groups appended to the spirocycle or be part of the core synthesis itself.

For instance, in an asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes, an ester group attached to the azetidine (B1206935) ring was reduced to a primary alcohol. beilstein-journals.org This transformation is a fundamental step that allows for subsequent reactions, such as conversion of the alcohol to a leaving group for intramolecular cyclization. beilstein-journals.org Another critical reduction is the conversion of a β-lactam (azetidin-2-one) to the corresponding saturated azetidine ring, a general strategy for forming these four-membered heterocycles. researchgate.net For example, a dihydroalane reduction can be used to convert a 1-benzyloxy β-lactam to a 1-(benzyloxy)azetidine. researchgate.net

Nucleophilic Substitution Reactions

The nitrogen atoms of the 2,6-diazaspiro[3.3]heptane skeleton are nucleophilic and readily participate in substitution reactions. smolecule.com This reactivity is the foundation for many derivatization strategies, including alkylation and acylation, allowing for the introduction of a wide array of functional groups. smolecule.com

For example, the free secondary amine of a mono-protected 2,6-diazaspiro[3.3]heptane can be acylated or undergo further alkylation. smolecule.com The nucleophilic character of the nitrogen atoms is also harnessed in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl-2,6-diazaspiro[3.3]heptanes. researchgate.netacs.org These reactions demonstrate the utility of the diazaspiro[3.3]heptane core as a versatile scaffold for building complex molecular architectures. researchgate.net

Specific Functionalization Strategies for Diazaspiro[3.3]heptanes

Targeted synthetic strategies have been developed to leverage the inherent reactivity of the diazaspiro[3.3]heptane core, enabling the creation of diverse chemical libraries for drug discovery.

Amine Coupling Reactions

Amine coupling reactions are a cornerstone for the derivatization of the 2,6-diazaspiro[3.3]heptane scaffold. The presence of two secondary amines allows for mono- or di-functionalization, leading to a wide range of analogues.

Reductive Aminations

Reductive amination is a highly effective and practical method for synthesizing N-substituted 2,6-diazaspiro[3.3]heptanes. thieme-connect.deresearchgate.net This reaction involves the condensation of a suitable aldehyde precursor with a primary amine or aniline (B41778) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary amine. thieme-connect.de

A robust synthetic route starts with 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. thieme-connect.de The reductive amination of this aldehyde with various anilines proceeds efficiently by first forming the iminium ion in the presence of acetic acid, followed by reduction with sodium triacetoxyborohydride (B8407120). thieme-connect.de For alkyl amines, a stepwise approach involving the pre-formation of the imine followed by reduction with sodium borohydride (B1222165) has proven to be high-yielding. thieme-connect.de The resulting aminomethyl-azetidine intermediate then undergoes a base-mediated intramolecular cyclization to furnish the desired 2,6-diazaspiro[3.3]heptane product. thieme-connect.de

The table below summarizes the yields for the cyclization step to form various N-substituted 2,6-diazaspiro[3.3]heptanes from their respective precursors.

EntryYield (%)
1HHH70
2OMeHH64
3OMeOMeOMe63
Table based on research findings for the cyclization step. thieme-connect.de

This methodology provides a direct and scalable route to functionalized 2,6-diazaspiro[3.3]heptanes, making it highly valuable for creating chemical libraries for further investigation. thieme-connect.deresearchgate.net

Amide Couplings

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry, often employed to link molecular fragments. hepatochem.com The secondary amine present in the 1,6-diazaspiro[3.3]heptane system is readily available for acylation to form stable amide derivatives. This transformation is typically achieved by reacting the spirocycle with a carboxylic acid under the influence of a coupling agent.

Commonly used methods involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. hepatochem.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this purpose. nih.gov The reaction proceeds through a highly reactive O-acylisourea intermediate or a more stable HOBt ester, which is then displaced by the nitrogen of the diazaspiro[3.3]heptane. For more challenging couplings, particularly with electron-deficient amines, the addition of an acyl transfer agent like 4-dimethylaminopyridine (B28879) (DMAP) can be beneficial. nih.gov These reactions are crucial for building larger molecules and for the synthesis of libraries of compounds for screening purposes. For instance, tert-butyl 1-(2,4-dichlorobenzylcarbamoyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate has been synthesized, demonstrating the scaffold's utility in forming amide-like (carbamoyl) linkages. google.com

Table 1: Common Reagents for Amide Coupling Reactions

Coupling Reagent/SystemAdditive/BaseTypical Use
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)Standard, reliable coupling for a wide range of substrates. nih.gov
DCC (Dicyclohexylcarbodiimide)DMAP (4-Dimethylaminopyridine)Effective but can lead to dicyclohexylurea byproduct issues. hepatochem.com
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)DIPEA (N,N-Diisopropylethylamine)Powerful reagent for difficult couplings, including sterically hindered components. nih.gov
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride)Et3N (Triethylamine)Used for coupling electron-deficient amines. nih.gov
Michael Additions

Michael additions, or conjugate additions, are a class of reactions where a nucleophile adds to an α,β-unsaturated carbonyl compound. The secondary amine of the 1,6-diazaspiro[3.3]heptane scaffold can act as a potent nucleophile in such reactions. This allows for the covalent attachment of the spirocycle to various Michael acceptors, providing a straightforward method for derivatization.

While specific examples of Michael additions to pre-formed 1,6-diazaspiro[3.3]heptanes are not extensively detailed in the provided literature, the reactivity of secondary amines in this context is well-established. Conversely, Michael additions have been employed as a key step in the synthesis of related spirocyclic systems. For example, a Michael addition of an enolate to an α-methylene-β-lactam has been used to construct a spirocyclopropyl β-lactam system. rsc.org This highlights the utility of the Michael reaction in building complex cyclic structures that incorporate strained rings. The inherent nucleophilicity of the nitrogen atoms in diazaspiro[3.3]heptane suggests its suitability for conjugate addition to various acceptors like acrylates, acrylamides, and vinyl ketones, thus expanding its chemical accessibility.

N-Arylation and SNAr Reactions

The introduction of an aryl group onto a nitrogen atom (N-arylation) is a critical transformation for modifying the properties of amine-containing compounds. For the 1,6-diazaspiro[3.3]heptane scaffold, this can be achieved through methods like palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination) or through nucleophilic aromatic substitution (SNAr).

The Buchwald-Hartwig amination has been successfully applied to the related 2,6-diazaspiro[3.3]heptane, demonstrating its utility as a surrogate for piperazine (B1678402) in Pd-catalyzed reactions with aryl halides. mdpi.comlookchem.com This one-pot method, often using a palladium catalyst like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand (e.g., RuPhos) and a base like NaO-t-Bu, provides high yields of N-aryl products. mdpi.comlookchem.com

SNAr reactions offer an alternative, metal-free route to N-arylation, particularly with electron-deficient aromatic rings. A key intermediate for the antibiotic TBI-223, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, is synthesized via an SNAr reaction where an aniline derivative is alkylated. nih.gov The reverse reaction, where the diazaspiro[3.3]heptane amine displaces a leaving group (like fluorine) from an activated aryl system (e.g., a dinitro- or nitro-cyanophenyl ring), is a well-established synthetic strategy. The reaction is typically performed in a polar aprotic solvent like DMSO or sulfolane. nih.gov

Alkylations and Sulfonamide Formation

The nucleophilic nitrogen atoms of the 1,6-diazaspiro[3.3]heptane core are readily functionalized through alkylation and sulfonylation reactions.

N-Alkylation: This reaction involves the treatment of the spirocycle with an alkyl halide or a similar electrophile. Studies have shown that after selective deprotection of a mono-Boc-protected 2,6-diazaspiro[3.3]heptane, the resulting free amine can be coupled with various bromoalkyl derivatives to yield the desired N-alkylated products. mdpi.com Reductive amination represents another powerful method for N-alkylation, where the spirocycle is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. thieme-connect.de

Sulfonamide Formation: The reaction of the 1,6-diazaspiro[3.3]heptane with a sulfonyl chloride in the presence of a base yields a stable sulfonamide. This functional group is a common feature in many therapeutic agents. The synthesis of tert-butyl 2-[[1-(trifluoromethyl)cyclopropyl]methylsulfamoyl]-2,6-diazaspiro[3.3]heptane-6-carboxylate has been reported, showcasing the formation of a sulfonamide on the diazaspiro[3.3]heptane scaffold. google.com This reaction provides a robust method for introducing a wide range of sulfonyl groups, thereby modulating the physicochemical properties of the parent molecule.

Epoxide Opening Reactions

The strained three-membered ring of an epoxide is susceptible to nucleophilic attack, a reaction known as epoxide opening. The secondary amine of 1,6-diazaspiro[3.3]heptane can serve as the nucleophile in this transformation, leading to the formation of a β-amino alcohol derivative. This reaction is a valuable tool for introducing a hydroxyethyl (B10761427) side chain onto the nitrogen atom, a common motif in drug candidates that can enhance solubility and provide a new point for hydrogen bonding.

While direct examples involving 1,6-diazaspiro[3.3]heptane are not prominent in the search results, the chemistry is analogous to well-known amine-epoxide reactions. The reaction typically proceeds under neutral or mildly acidic conditions, which can activate the epoxide towards ring-opening. The utility of this scaffold in interacting with epoxide-related biological pathways is suggested by the development of 1,6-diazaspiro[3.3]heptane derivatives as inhibitors of soluble epoxide hydrolase. google.com

Late-Stage Diversification and Derivatization

Late-stage diversification refers to the strategy of introducing chemical modifications at a late step in a synthetic sequence, allowing for the rapid generation of a library of analogues from a common advanced intermediate. nih.gov The 1,6-diazaspiro[3.3]heptane scaffold is an excellent platform for such strategies due to the predictable reactivity of its nitrogen atoms. researchgate.netethz.ch

The reactions described previously—amide coupling, N-arylation, alkylation, and sulfonamide formation—are all key tools for late-stage diversification. Starting from a mono-protected 1,6-diazaspiro[3.3]heptane, the free secondary amine can be reacted with a diverse set of electrophiles (acyl chlorides, sulfonyl chlorides, aryl halides, alkyl halides) to create a wide array of derivatives. ethz.ch This approach is highly efficient for exploring structure-activity relationships (SAR) in drug discovery programs, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. nih.gov The development of robust and scalable synthetic protocols for producing these spirocyclic building blocks has been a crucial enabler for their use in creating diverse chemical libraries. researchgate.netresearchgate.net

Ring Opening Reactions of Spirocyclic Systems

Despite their utility, strained ring systems like the azetidine rings within 1,6-diazaspiro[3.3]heptane can be susceptible to ring-opening reactions under certain conditions. It has been observed that 2,6-diazaspiro[3.3]heptane derivatives can undergo ring opening when treated with strong acids like hydrogen chloride (HCl). mdpi.com This reactivity is a potential liability and a consideration during reaction planning and purification, such as in the removal of acid-labile protecting groups. For this reason, trifluoroacetic acid (TFA) in dichloromethane (B109758) is sometimes the preferred method for Boc deprotection of this scaffold, as it can minimize ring-opening side reactions. mdpi.com

Stereochemical Considerations and Structural Features of 1,6 Diazaspiro 3.3 Heptanes

Chirality and Enantiomeric Purity in Azaspiro[3.3]heptanes

The spirocyclic nature of 1,6-diazaspiro[3.3]heptanes introduces elements of chirality, leading to the existence of stereoisomers. The synthesis and separation of these isomers are critical for understanding their interaction with biological targets. Research has demonstrated the successful synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines, which are closely related to the title compound. acs.org These synthetic efforts provide access to building blocks that are suitably protected for applications in drug discovery. acs.org

A notable example of managing stereochemistry within this scaffold comes from the development of a library of glutamic acid analogs built on the spiro[3.3]heptane framework. nih.gov In this work, a modified Strecker reaction using a chiral auxiliary was employed, and although it resulted in low to moderate diastereoselectivity, the individual stereoisomers were successfully isolated in pure form through chromatographic separation. nih.gov Crucially, the absolute configuration of these isomers was unequivocally confirmed by X-ray crystallography, highlighting the feasibility of obtaining enantiomerically pure azaspiro[3.3]heptane derivatives. nih.gov The ability to prepare a wide variety of chiral spirocyclic building blocks is a significant advancement for the field. researchgate.net

Conformational Analysis and Rigidity of Spiro[3.3]heptane Scaffolds

The spiro[3.3]heptane scaffold is characterized by its high degree of molecular rigidity. researchgate.net This rigidity stems from the two fused four-membered cyclobutane (B1203170) rings, which are conformationally constrained. nih.gov Unlike more flexible six-membered rings like cyclohexane (B81311), the spiro[3.3]heptane system holds substituents in well-defined spatial orientations. This has led to its consideration as a "restricted surrogate" for cyclohexane derivatives in drug design. acs.org

Investigation of Exit Vectors in Spirocyclic Diamines

The concept of "exit vectors" is a powerful tool for understanding the three-dimensional arrangement of functional groups attached to a molecular scaffold. In the context of spirocyclic diamines like 1,6-diazaspiro[3.3]heptane, the exit vectors represent the bonds connecting the nitrogen atoms to their substituents. The rigid spiro[3.3]heptane framework ensures that these exit vectors have predictable and non-coplanar orientations. researchgate.netnih.gov

To visualize and compare the spatial arrangements afforded by different scaffolds, "exit vector plots" (EVPs) are utilized. researchgate.netrsc.org This analytical approach maps the geometric parameters that define the relative orientation of the exit vectors, allowing for a direct comparison of the chemical space covered by various molecular architectures. researchgate.net Studies have shown that 1,6-disubstituted spiro[3.3]heptanes can act as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexanes, indicating that their exit vector profiles mimic these common motifs. acs.org The ability to create spirocyclic systems with multiple, and even orthogonal, exit vectors makes the azaspiro[3.3]heptane scaffold a versatile and attractive component for designing complex molecules with specific three-dimensional shapes. researchgate.netacs.org

Table 1: Geometric Parameters from Exit Vector Plot Analysis This table illustrates typical geometric parameters used in Exit Vector Plot (EVP) analysis to define the spatial relationship between two functional groups on a scaffold.

Parameter Description
r The distance between the two ring atoms where substituents are attached.
φ1, φ2 Angles that describe the orientation of the exit vectors relative to the plane of the scaffold.

| θ | The dihedral angle between the two exit vectors. |

X-ray Crystallographic Studies of Spiro[3.3]heptane Derivatives

X-ray crystallography has been an indispensable technique for elucidating the precise three-dimensional structure of spiro[3.3]heptane derivatives. nih.gov These studies provide definitive proof of the scaffold's conformation, including the puckering of the cyclobutane rings and the spatial disposition of substituents.

For example, the crystal structure of d-spiro[3.3]heptane-2,6-dicarboxylic acid was determined at -160 °C, confirming its absolute configuration. wikipedia.org More detailed structural data comes from the analysis of 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane, which provided specific bond lengths, angles, and the exact degree of ring puckering. nih.gov Such high-resolution structural information is vital for validating computational models and for understanding how these rigid scaffolds can be used as bioisosteres for other ring systems. rsc.orgacs.org The insights gained from X-ray analysis of various spiro[3.3]heptane derivatives form the foundation for the rational design of new molecules, including those based on the 1,6-diazaspiro[3.3]heptane core.

Table 2: Crystallographic Data for a Spiro[3.3]heptane Derivative This table presents crystallographic data for 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane, illustrating the level of detail obtained from X-ray studies. nih.gov

Parameter Value
Molecular Formula C₁₅H₂₈O₁₂S₄
Crystal System Triclinic
Space Group P1
a (Å) 10.319
b (Å) 14.233
c (Å) 8.5187
α (°) 97.87
β (°) 104.08
γ (°) 98.86
Ring Puckering Angle 1 (°) 12.9

| Ring Puckering Angle 2 (°) | 21.2 |

Table 3: Mentioned Compounds

Compound Name
1-Methyl-1,6-diazaspiro[3.3]heptane
Spiro[3.3]heptane-1,6-diamines
Glutamic acid
Cyclohexane
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane
Benzene (B151609)

Computational Chemistry and Theoretical Studies of 1,6 Diazaspiro 3.3 Heptane

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools used to investigate the conformational preferences and interaction profiles of 1,6-diazaspiro[3.3]heptane and its derivatives. These approaches allow researchers to visualize and analyze molecular behavior at an atomic level, which is crucial for understanding structure-activity relationships (SAR). diva-portal.org

Commonly employed techniques include molecular docking and molecular dynamics (MD) simulations. Molecular docking is used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or receptor. mdpi.com For instance, methods like AutoDock Vina can screen the binding poses of diazaspiro[3.3]heptane derivatives against specific targets. Before docking, the 3D structures of the compounds are typically optimized using force fields like MMFF94 to find their minimum energy conformation. mdpi.com

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. mdpi.com This allows for the assessment of the stability of ligand-protein complexes and provides detailed information on the interactions that hold them together. mdpi.com These computational studies are critical for evaluating diazaspiro[3.3]heptane-containing compounds as potential bioisosteres for more common motifs like piperazine (B1678402), helping to rationalize observed differences in biological activity. nih.govresearchgate.net The increased rigidity of the spiro[3.3]heptane system compared to more flexible rings like piperazine can lead to a lower entropic penalty upon binding to a receptor, a factor that can be effectively studied using simulation approaches. nih.gov

Prediction of Molecular Interactions in Spirocyclic Systems

The unique spirocyclic structure of 1,6-diazaspiro[3.3]heptane dictates the spatial arrangement of its functional groups, influencing how it interacts with biological targets. diva-portal.org Computational methods are key to predicting and analyzing these non-covalent interactions, which are fundamental to molecular recognition and biological activity.

The two nitrogen atoms within the 1,6-diazaspiro[3.3]heptane core are key functional features that can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. cymitquimica.comcymitquimica.com The ability to form hydrogen bonds is critical for a molecule's interaction with biological targets and for its solubility. cymitquimica.comcymitquimica.com

Computational studies on ligands incorporating the diazaspiro scaffold have highlighted the importance of these interactions. For example, in the development of ligands for the sigma-2 (σ2) receptor, molecular dynamics simulations revealed that stable hydrogen bonds between the protonated nitrogen of the diaza-scaffold and specific amino acid residues, such as ASP29, are a primary driver for high binding affinity. mdpi.com The geometry of the spirocyclic system precisely positions the nitrogen atoms, which can lead to strong and specific ionic interactions with receptor binding pockets. nih.gov The pKa of these amines, which can be predicted computationally, is a critical factor influencing the strength of these hydrogen bonding interactions at physiological pH. nih.gov

While the core 1,6-diazaspiro[3.3]heptane structure lacks an aromatic system for π-π stacking, many of its derivatives are functionalized with aromatic or heteroaromatic rings to achieve specific biological activities. In these cases, π-stacking interactions—a type of non-covalent interaction between aromatic rings—can play a crucial role in the stability of ligand-protein complexes. libretexts.org

For instance, in studies of σ2 receptor ligands where a benzimidazolone moiety was attached to a diazaspiro core, computational analysis showed that π-stacking interactions with aromatic amino acid residues like TYR150 were a significant factor contributing to high binding affinity. mdpi.com The frequency and stability of these π-stacking contacts, as determined through molecular dynamics simulations, correlated well with the observed binding affinities of the compounds. mdpi.com Such interactions, alongside hydrogen bonding, define the binding mode of these spirocyclic ligands and are essential for their potency. mdpi.comlibretexts.org

Analysis of Molecular Descriptors from Computational Methods

Molecular descriptors are numerical values that encode chemical information and are calculated from the molecular structure. They are widely used in computational chemistry and drug discovery to predict the physicochemical properties of compounds, which in turn influence their pharmacokinetic and pharmacodynamic profiles.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen). It is a good predictor of a drug's ability to permeate cell membranes. For the parent 1,6-diazaspiro[3.3]heptane, the TPSA is calculated to be 24.06 Ų. chemscene.com Introducing substituents can significantly alter this value. For example, attaching a benzyl (B1604629) group to one of the nitrogens, as in 1-Benzyl-1,6-diazaspiro[3.3]heptane, reduces the TPSA to 15.3 Ų because the second nitrogen's access is sterically hindered. Conversely, derivatives with more complex polar groups, such as an oxalate (B1200264) salt of a Boc-protected version, can have much higher TPSA values. chemscene.com

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a fatty versus an aqueous environment. This property is critical for drug absorption, distribution, metabolism, and excretion (ADME). A lower LogP generally corresponds to higher water solubility. The parent compound, 1,6-diazaspiro[3.3]heptane, has a calculated LogP of -0.6783, indicating it is hydrophilic. chemscene.com

As with TPSA, substitution dramatically affects LogP. The addition of a nonpolar methyl group in 1-Methyl-1,6-diazaspiro[3.3]heptane would be expected to increase its lipophilicity and therefore its LogP value compared to the parent compound. Adding a larger nonpolar group like a benzyl ring (1-Benzyl-1,6-diazaspiro[3.3]heptane) increases the calculated XLogP3 value to 1.1, shifting the molecule towards greater lipophilicity.

Interactive Table of Molecular Descriptors

The table below summarizes key computed properties for 1,6-diazaspiro[3.3]heptane and a selection of its derivatives.

Compound NameCAS NumberMolecular FormulaTPSA (Ų)LogP / XLogP3
1,6-Diazaspiro[3.3]heptane51231-68-6C₅H₁₀N₂24.06 chemscene.com-0.6783 chemscene.com
1-Benzyl-1,6-diazaspiro[3.3]heptane1223573-42-9C₁₂H₁₆N₂15.3 1.1
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate (2:1)1431868-60-8C₂₂H₃₈N₄O₈157.74 chemscene.com1.094 chemscene.com

Hydrogen Bond Acceptor and Donor Counts

Specific, experimentally validated or computationally derived hydrogen bond acceptor and donor counts for this compound are not provided in the searched literature. For context, related molecules such as 1-Benzyl-1,6-diazaspiro[3.3]heptane are listed with a hydrogen bond donor count of one and a hydrogen bond acceptor count of two. achemblock.com The parent 1,6-diazaspiro[3.3]heptane has two hydrogen bond donors and two acceptors. nus.edu.sg

Rotatable Bond Counts

A definitive rotatable bond count for this compound is not specified in the available literature. The number of rotatable bonds is a key parameter in drug design, influencing conformational flexibility. For comparison, the parent 1,6-diazaspiro[3.3]heptane has zero rotatable bonds, highlighting its rigid structure, while the 1-benzyl derivative has two. achemblock.comnus.edu.sg

Mechanistic Insights from Computational Calculations

There are no specific mechanistic insights derived from computational calculations for this compound found in the reviewed scientific literature. Research on related diazaspiro[3.3]heptanes sometimes includes mechanistic investigations for specific reactions, but these are not centered on the 1-methyl variant. acs.orgresearchgate.net

Energetic Profiles of Reaction Pathways

No information regarding the energetic profiles of reaction pathways involving this compound has been reported in the searched literature. Such studies would require specific computational investigations into reactions where this compound acts as either a reactant or a product.

Transition State Analysis

A transition state analysis for reactions involving this compound is not available in the current body of scientific literature. This type of analysis is crucial for understanding reaction mechanisms and kinetics but has not been published for this specific compound.

Q & A

Q. Table 1: Representative Yields

StepReagents/ConditionsYield (%)Reference
Trityl deprotectionHCl in 1,4-dioxane95
CyclizationK₂CO₃, acetonitrile, 60°C51–75
Stereospecific reductionLiAlH₄ (1.0 M in THF)91

How can researchers confirm the structural integrity and stereochemistry of synthesized derivatives?

Methodological Answer:
Combine NMR (¹H/¹³C), HRMS , and optical rotation

  • ¹H NMR : Key signals include sp³-hybridized protons (δ 3.0–4.5 ppm) and aromatic substituents (e.g., para-bromophenyl at δ 7.35–7.19 ppm) .
  • Chiral Centers : Optical rotation values (e.g., [α]²⁰D = −7.00 for 4n in ) confirm enantiopurity.
  • HRMS : Match calculated and observed masses (e.g., C₂₈H₃₃N₂OS [M+H]⁺: 445.2308 vs. 445.2310) .

Q. Table 2: Diagnostic NMR Shifts

CompoundKey ¹H Signals (δ, ppm)Reference
4n ()7.45–7.13 (m, 15H, aromatic)
19 ()7.95 (br s, NH), 4.92 (d, J=8.8 Hz)

What methodological considerations are essential for enantioselective synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use tert-butylsulfinyl groups to direct stereochemistry during nucleophilic additions .
  • Temperature Control : Maintain −78°C during DIBAL reductions to prevent racemization .
  • Purification : Chiral column chromatography or recrystallization to isolate enantiomers (e.g., ent-14a vs. 14a in ).

How does the spiro[3.3]heptane core enhance pharmacological properties compared to aromatic systems?

Methodological Answer:
The spiro core acts as a saturated benzene bioisostere , improving metabolic stability and reducing off-target interactions . For example:

  • Sonidegib Analogs : Replace benzene with spiro[3.3]heptane to maintain Hedgehog pathway inhibition while enhancing solubility .
  • PK Optimization : Rigid spiro geometry reduces conformational flexibility, improving target binding (e.g., vorinostat derivatives) .

What experimental strategies optimize yields in multi-step syntheses?

Methodological Answer:

  • Stoichiometry : Use excess DIBAL (5.0 equiv) for complete nitrile reduction .
  • Quenching : Gradual addition of MeOH to exothermic reactions prevents intermediate degradation .
  • Cyclization Catalysis : K₂CO₃ in acetonitrile at 60°C accelerates ring closure (51–75% yields) .

How do reaction conditions influence intermediate stability?

Methodological Answer:

  • Acid Sensitivity : Avoid strong acids unless cyclization is intended (e.g., HCl-mediated deprotection in ).
  • Oxidation Control : Use anhydrous conditions with DIBAL to prevent ketone formation .
  • Moisture Sensitivity : Handle hygroscopic intermediates (e.g., hydrochloride salts) under inert atmosphere .

What analytical challenges arise in characterizing derivatives, and how are they addressed?

Methodological Answer:

  • Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve congested regions (e.g., δ 3.0–4.5 ppm in spiro protons) .
  • Hygroscopicity : Store derivatives as stable salts (e.g., oxalate or hydrochloride forms) .
  • Low Solubility : Analyze in CDCl₃ or DMSO-d₆ for clearer NMR spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.